molecular formula C5H10N2 B13093345 1,4-Diazabicyclo[3.1.1]heptane

1,4-Diazabicyclo[3.1.1]heptane

Cat. No.: B13093345
M. Wt: 98.15 g/mol
InChI Key: CMERUCKCPIMRAF-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[3.1.1]heptane is a bicyclic compound that contains two nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazabicyclo[3.1.1]heptane can be synthesized through various methods. One common approach involves the use of photocatalytic Minisci-like conditions to introduce heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . Another method involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of mild photocatalytic conditions and readily available starting materials makes these methods suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but mild photocatalytic conditions are often employed for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can introduce different functional groups at the bridgehead positions .

Mechanism of Action

The mechanism of action of 1,4-Diazabicyclo[3.1.1]heptane involves its ability to act as a bioisostere, replacing meta-substituted arenes and pyridines in drug molecules. This replacement can improve the metabolic stability and lipophilicity of the drug candidates. The molecular targets and pathways involved depend on the specific application and the structure of the drug molecule .

Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

1,4-diazabicyclo[3.1.1]heptane

InChI

InChI=1S/C5H10N2/c1-2-7-3-5(4-7)6-1/h5-6H,1-4H2

InChI Key

CMERUCKCPIMRAF-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(C2)N1

Origin of Product

United States

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